molecular formula C14H11IOS B1323970 3-Iodo-2'-thiomethylbenzophenone CAS No. 890098-53-0

3-Iodo-2'-thiomethylbenzophenone

Cat. No.: B1323970
CAS No.: 890098-53-0
M. Wt: 354.21 g/mol
InChI Key: ABSJACNSFDEYTQ-UHFFFAOYSA-N
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Description

3-Iodo-2'-thiomethylbenzophenone is a benzophenone derivative featuring an iodine substituent at the 3-position and a thiomethyl (-SCH₃) group at the 2'-position.

Properties

IUPAC Name

(3-iodophenyl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IOS/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSJACNSFDEYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641535
Record name (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-53-0
Record name (3-Iodophenyl)[2-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Iodo-2’-thiomethylbenzophenone can be achieved through several synthetic routes. One common method involves the reaction of 3-iodobenzoyl chloride with 2-thiomethylphenyl magnesium bromide under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires the use of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then stirred at a specific temperature, usually around room temperature, for a certain period to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 3-Iodo-2’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The iodine atom and thiomethyl group play crucial roles in its reactivity and biological activity. For instance, the compound may interact with cellular proteins and enzymes, leading to the inhibition of certain biochemical pathways . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Data Tables: Key Properties of Analogous Compounds

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Molecular Ion (m/z) Yield (%)
3-Iodomethyl-3-(4-methylphenyl)-2-benzothiophene-1(3H)-thione (5c) 136–138 1269 (C=S), 1051 (C–I) 396 N/A
3-Iodo-2-phenylbenzo[b]thiophene (4A) N/A N/A N/A 86
(Z)-5b (pyrazolo-pyrimidine derivative) 314–316 1684 (C=O), 1622 (C=N) 614 98
3-Iodomethyl-5-methoxy-3-phenyl-2-benzothiophene-1(3H)-thione (5f) 103 1283 (C=S), 1047 (C–I) 350 N/A

Research Findings and Implications

  • Synthetic Strategies: Iodination via iodine monochloride () or molecular iodine () is effective for introducing iodine into aromatic systems. Yields exceed 75% in optimized conditions .
  • Spectroscopic Trends : Iodine substituents produce distinct C–I IR stretches (~1050 cm⁻¹) and molecular ions in mass spectra. Thiomethyl groups may shift C=O or C=S peaks due to electronic effects .

Biological Activity

3-Iodo-2'-thiomethylbenzophenone (CAS Number: 890098-53-0) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a thiomethyl group attached to a benzophenone core. This unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC15H13IOS
Molecular Weight348.23 g/mol
AppearanceYellow crystalline solid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The iodine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. The thiomethyl group may also play a role in modulating the compound's reactivity and selectivity towards specific biological pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : It exhibits potential against various bacterial strains, likely through disruption of cell membrane integrity or interference with metabolic pathways.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines.

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15 µM
MCF-7 (Breast Cancer)20 µM
A549 (Lung Cancer)25 µM

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound were effective in reducing bacterial load in infected wounds, suggesting its potential as a topical antimicrobial agent.
  • Cancer Treatment Research : In preclinical trials, the compound showed promise in combination therapies with existing chemotherapeutics, enhancing their efficacy against resistant cancer cell lines.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for evaluating safety:

  • Acute Toxicity : Studies indicate moderate toxicity with an LD50 of approximately 200 mg/kg in animal models.
  • Chronic Exposure Risks : Long-term exposure may lead to systemic effects; however, detailed chronic toxicity data remain limited.

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